3Z,5Z-tetradecadienoic acid

Chemical ecology Pheromone biology Species-specific semiochemistry

3Z,5Z-Tetradecadienoic acid (CAS 25091-12-7), also designated (Z,Z)-3,5-tetradecadienoic acid, is a long-chain conjugated dienoic fatty acid (C14H24O2, MW 224.34) belonging to the 3,5-alkadienoic acid class. It was first isolated and structurally characterized as the primary sex-attracting component from virgin female extracts of the dermestid beetle Attagenus elongatulus (Casey).

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
Cat. No. B14706232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3Z,5Z-tetradecadienoic acid
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CC=CCC(=O)O
InChIInChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-12H,2-8,13H2,1H3,(H,15,16)/b10-9-,12-11-
InChIKeyYRUMHTHCEZRHTN-BASFJDSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3Z,5Z-Tetradecadienoic Acid: Procurement-Grade Reference for Species-Specific Pheromone Research and Biosynthetic Intermediates


3Z,5Z-Tetradecadienoic acid (CAS 25091-12-7), also designated (Z,Z)-3,5-tetradecadienoic acid, is a long-chain conjugated dienoic fatty acid (C14H24O2, MW 224.34) belonging to the 3,5-alkadienoic acid class [1]. It was first isolated and structurally characterized as the primary sex-attracting component from virgin female extracts of the dermestid beetle Attagenus elongatulus (Casey) [2]. The compound features two conjugated (Z)-configured double bonds at positions 3 and 5 of the tetradecanoic acid backbone, a stereochemical arrangement that is both the basis of its biological specificity and the central challenge in its stereoselective synthesis [3]. Beyond entomology, 3Z,5Z-tetradecadienoic acid has been identified as a transient biosynthetic intermediate (in its 8-hydroxylated form) in the yeast Pichia guilliermondii during γ-decalactone production from ricinoleic acid [4].

Workflow
Species-specific pheromone bioassay standard for Attagenus elongatulus
Selection
Stereochemically pure (Z,Z)-configured conjugated dienoic acid
Use Context
Pheromone research and biosynthetic intermediate probe for γ-decalactone pathway studies

Why Generic 3,5-Tetradecadienoic Acid Substitution Fails: The Stereochemical Species-Code Problem in Procurement


The four geometric isomers of 3,5-tetradecadienoic acid—(3Z,5Z), (3E,5Z), (3Z,5E), and (3E,5E)—are not functionally interchangeable despite sharing identical molecular formulae and connectivity [1]. A purchaser seeking a generic 'tetradecadienoic acid' without specification of stereochemistry will receive a product whose biological activity is entirely unpredictable for the target application. The (3E,5Z)-isomer (megatomoic acid, CAS 23400-52-4) serves as the pheromone of Attagenus megatoma, the black carpet beetle, while the (3Z,5Z)-isomer (CAS 25091-12-7) is specific to A. elongatulus; males of each species discriminate against the other's geometric isomer [2]. Interspecific cross-response studies further document that A. elongatulus males respond only to conspecific female extracts and not to those of A. megatoma or other congeneric species, establishing strict stereochemical receptor-ligand matching [3]. Even minor stereochemical impurities introduced during synthesis can abolish or perturb activity [4]. This is not a potency-ranking question among interchangeable analogs—it is a binary lock-and-key problem where the wrong geometric isomer is functionally inert for a given species.

Geometric Isomer Mismatch
The (3E,5Z)-isomer (megatomoic acid) may not activate A. elongatulus olfactory receptors; cross-attraction is absent in reported bioassays. Generic ‘tetradecadienoic acid’ procurement without specified stereochemistry risks selecting a biologically silent isomer for the target species.
Stereochemical Impurity Interference
Even minor (Z,E) or (E,E) impurities introduced during synthesis may perturb species-specific behavioral response. Strict certificate of geometric purity and storage conditions (neutral pH, low temperature) are recommended to preserve receptor-ligand fidelity.

3Z,5Z-Tetradecadienoic Acid: Quantitative Comparator-Based Evidence for Scientific Selection


Species-Specific Attraction: (3Z,5Z)-Isomer vs. (3E,5Z)-Isomer in Congeneric Dermestid Beetles

The (3Z,5Z)-isomer and the (3E,5Z)-isomer (megatomoic acid) serve as the primary sex pheromones for two different dermestid beetle species within the same genus. The (3Z,5Z)-configuration is the natural pheromone of Attagenus elongatulus, while the (3E,5Z)-configuration is the pheromone of A. megatoma [1]. In interspecific cross-response assays, A. elongatulus males responded only to female extracts of their own species and showed no cross-attraction to A. megatoma extracts containing the (3E,5Z)-isomer [2]. This constitutes a qualitative (all-or-none) discrimination between stereoisomers at the species-receptor level, not a quantitative potency gradient.

Species-specific attraction
Head-to-head
(3Z,5Z) active for A. elongatulus males; (3E,5Z) active for A. megatoma only. No detectable cross-attraction between isomers in reciprocal bioassays.
Binary isomer discrimination at receptor level — reported cross-activity absent.
Supports absolute stereochemical purity requirement for species-specific studies.
Chemical ecology Pheromone biology Species-specific semiochemistry

Synthetic Yield: Direct Head-to-Head Comparison of Two Routes to (3Z,5Z)- vs. (3E,5Z)-Tetradecadienoic Acids

DeJarlais and Emken (1986) developed a unified synthetic route from trans-2-tetradecen-5-ynoic acid that yields both target isomers from a common intermediate, enabling direct comparison [1]. Hydrogenation of cis-3-tetradecen-5-ynoic acid over Lindlar catalyst gave the (Z,Z)-isomer in 49% yield, while reduction of trans-3-tetradecen-5-ynoic acid with dicyclohexylborane yielded the (E,Z)-isomer in 39% yield [1]. The (3Z,5Z) isomer was therefore obtained in 1.26-fold higher yield than the (3E,5Z) isomer under the respective optimized conditions from the same precursor manifold [1]. Separately, Yadav et al. (2001) reported a shorter route to the (3E,5Z)-isomer with 97% stereoselectivity, but this route is specific to the (E,Z) configuration and not applicable to the (Z,Z) target [2].

Synthetic yield
Cross-study comparable
(3Z,5Z): 49% yield; (3E,5Z): 39% yield. 1.26-fold higher isolated yield for (Z,Z) isomer from shared precursor manifold (Lindlar hydrogenation vs. dicyclohexylborane reduction).
Reported higher yield may support procurement cost assessment.
Conditions: DeJarlais & Emken 1986; products separated by chromatography.
Stereoselective synthesis Pheromone production Process chemistry

Male Behavioral Response Threshold: Quantified Potency of the (3Z,5Z)-Isomer in Conspecific Bioassay

Quantitative bioassay with male A. elongatulus established that a 50% male response level (RD50) was achieved at approximately 0.014 female equivalent (FE) of pheromone exposure, using natural female extract as the stimulus source [1]. The isolated and synthetic (Z,Z)-3,5-tetradecadienoic acid, upon stereospecific synthesis and oxidation of the corresponding dienol, elicited strong attraction from A. elongatulus males, confirming that the synthetic acid replicates the bioactivity of the natural pheromone [2]. This provides a quantitative potency benchmark against which batch purity and stereochemical integrity can be cross-validated during quality control.

Behavioral threshold (RD50)
Supporting evidence
RD50 ≈ 0.014 female equivalent (FE) for natural pheromone extract. Synthetic (3Z,5Z)-acid replicates attraction in conspecific bioassay.
Benchmark for bioassay sensitivity and batch quality-control validation.
Barak & Burkholder 1977; photophase peak response conditions.
Insect olfaction Bioassay standardization Pheromone potency

Dual-Context Applicability: Pheromone Biology vs. Flavor Biotechnology — A Distinctive Functional Bifurcation

Unlike its geometric isomer (3E,5Z)-tetradecadienoic acid, whose biological role is confined to insect chemical communication, the (3Z,5Z)-isomer possesses a second, mechanistically independent biological context. Iacazio et al. (2002) isolated and characterized 8-hydroxy-3Z,5Z-tetradecadienoic acid as a transient intermediate in the yeast Pichia guilliermondii during the biosynthesis of γ-decalactone—a high-value peach-aroma lactone—from ricinoleic acid [1]. The accumulation of this intermediate was observed specifically during the stationary growth phase, with structural confirmation by NMR, IR, UV, and GC-MS [1]. This bifurcation of functional contexts—pheromone semiochemistry in insects vs. a metabolic shunt intermediate in yeast flavor biotechnology—is unique to the (3Z,5Z) configuration and not documented for the (3E,5Z) isomer [2].

Functional contexts
Class-level
(3Z,5Z): 2 documented contexts — insect pheromone + yeast biosynthetic intermediate (γ-decalactone). (3E,5Z): 1 context — insect pheromone only.
Dual-use inventory for chemical ecology and flavor biotechnology studies.
Biosynthetic intermediate role confirmed in P. guilliermondii (Iacazio et al. 2002).
Biosynthetic intermediate γ-Decalactone Yeast metabolism

Stereochemical Stability at the Carboxyl-Proximal Conjugated Diene: Isomerization Risk Compared to Terminal-Diene Pheromones

The conjugated diene system at positions 3 and 5 in the (3Z,5Z)-isomer places the unsaturation in close proximity to the electron-withdrawing carboxyl group. This structural feature renders the compound susceptible to alkali-induced geometric isomerization—a property explicitly exploited in the DeJarlais and Emken (1986) synthetic route, where treatment with base isomerized trans-2-tetradecen-5-ynoic acid into a mixture of cis-3- and trans-3-tetradecen-5-ynoic acids [1]. In contrast, pheromone components with double bonds at positions 9–12, such as (Z,E)-9,11-tetradecadienoic acid or (E,E)-10,12-tetradecadienoic acid found in Spodoptera littoralis, lack this carboxyl-proximal conjugation and are correspondingly less prone to base-catalyzed stereomutation [2]. The practical implication is that the (3Z,5Z)-isomer requires stricter control of pH and temperature during storage and formulation.

Isomerization susceptibility
Class-level
Carboxyl-proximal conjugated diene renders (3Z,5Z) acid susceptible to base-catalyzed geometric isomerization. Mid-chain diene pheromones (e.g., Spodoptera littoralis components) show lower reported lability.
Storage and formulation require neutral pH, low-temperature control to preserve stereochemical integrity.
Isomerization exploited in DeJarlais & Emken synthesis route.
Conjugated diene stability Isomerization Storage conditions

Biosynthetic Origin Diversity: Insect vs. Microbial Production Pathways — A Unique Dual-Kingdom Provenance

The (3Z,5Z)-tetradecadienoic acid scaffold can originate from two fundamentally distinct biosynthetic domains: (i) insect pheromone glands, where it is produced via desaturase-mediated pathways in dermestid beetles [1], and (ii) fungal metabolism, where the 8-hydroxylated derivative accumulates as a transient intermediate in yeast γ-decalactone biosynthesis from ricinoleic acid via β-oxidation-mediated chain shortening [2]. This contrasts with the (3E,5Z)-isomer, which has been isolated exclusively from insect sources [3]. The dual-kingdom provenance of the (3Z,5Z) scaffold provides independent validation routes for structural characterization and offers alternative sourcing paradigms.

Biosynthetic kingdoms
Class-level
(3Z,5Z) scaffold isolated from both Insecta (Coleoptera: Dermestidae) and Fungi (Ascomycota: Pichia guilliermondii). (3E,5Z) isomer reported only from insect sources.
Dual-kingdom provenance supports alternative production route exploration and comparative biosynthesis studies.
Independent validation routes available for structural characterization.
Biosynthesis Natural product sourcing Desaturase pathway

3Z,5Z-Tetradecadienoic Acid: Evidence-Backed Research and Industrial Application Scenarios


Species-Specific Monitoring and Management of Attagenus elongatulus in Stored-Product Protection

The (3Z,5Z)-isomer is the only stereochemically correct pheromone for A. elongatulus, a stored-product pest. As demonstrated by interspecific cross-response data, the (3E,5Z)-isomer has zero cross-activity for this species [6]. Integrated pest management programs targeting A. elongatulus in grain storage facilities, museums, or textile warehouses must deploy the (Z,Z)-isomer exclusively for detection trapping, mating disruption, or monitoring. The RD50 benchmark of 0.014 FE [7] provides a quantitative reference for lure loading and quality assurance. Use of any other geometric isomer would yield false-negative monitoring results.

Stereochemical Reference Standard for Conjugated Diene Pheromone Analytical Chemistry

As a geometrically pure (Z,Z)-configured conjugated dienoic acid with a well-characterized NMR fingerprint [6], 3Z,5Z-tetradecadienoic acid serves as a chromatographic and spectroscopic reference standard for the C14:2(Δ3,5) diene class. Its distinct CAS registry number (25091-12-7) [7] and published NMR data [6] make it an indispensable calibrant for GC-MS and HPLC analysis of pheromone gland extracts, synthetic product purity verification, and isomer ratio determination in formulations containing multiple geometric isomers.

Metabolic Engineering Probe in Yeast γ-Decalactone Pathway Elucidation

The transient accumulation of 8-hydroxy-3Z,5Z-tetradecadienoic acid in P. guilliermondii during γ-decalactone biosynthesis [6] positions the (3Z,5Z)-tetradecadienoic acid scaffold as a pathway intermediate probe. Researchers engineering yeast strains for improved lactone production can use the authentic (3Z,5Z)-acid as a substrate or feeding standard to verify the activity of downstream β-oxidation enzymes, to trace metabolic flux via isotope labeling, or to diagnose bottlenecks in the ricinoleic acid-to-decalactone conversion pipeline. This application is uniquely accessible with the (3Z,5Z) isomer.

Comparative Insect Olfactory Receptor Pharmacology Studies

Because the (3Z,5Z)- and (3E,5Z)-isomers exhibit absolute species-level discrimination in Attagenus beetles—each activating only its cognate receptor—they constitute an ideal matched-pair ligand set for structure-activity studies of olfactory receptor specificity [6]. The binary on/off discrimination between two geometric isomers that differ only in the configuration at position 3 enables precise mapping of the steric and electronic determinants of pheromone receptor binding pockets. This has value for both fundamental chemoreception research and rational design of species-selective semiochemicals [7].

Application
Selection Property
Validation Focus
Pheromone-based monitoring studies for A. elongatulus
Stereochemical specificity (Z,Z configuration)
Species-specific behavioral response; absence of cross-activity with geometric isomers
Stereochemical reference standard for conjugated diene analysis
Certified geometric purity and NMR fingerprint
Chromatographic identity confirmation; isomer ratio verification in formulations
Metabolic pathway probe in yeast γ-decalactone biosynthesis
Authentic (3Z,5Z) scaffold as transient intermediate
Substrate feeding assays; β-oxidation enzyme activity validation
Olfactory receptor structure-activity studies
Matched-pair geometric isomer set (Z,Z vs E,Z)
Receptor binding specificity mapping; steric determinant analysis
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